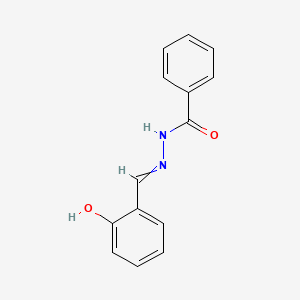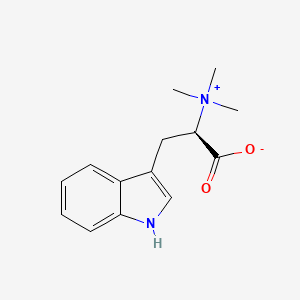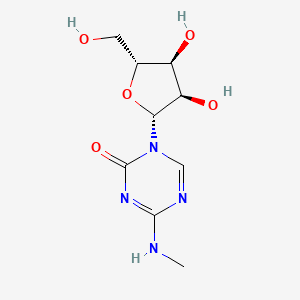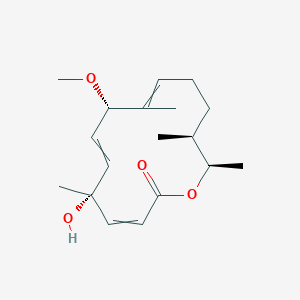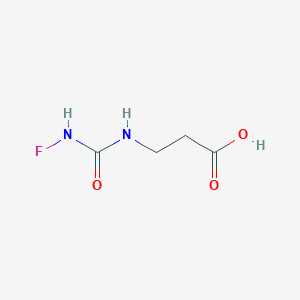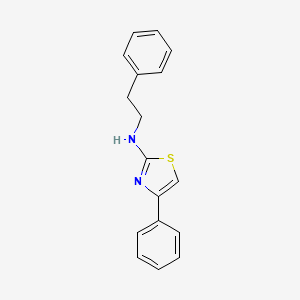
ファネチゾール
説明
Fanetizole is a chemical compound that belongs to the class of benzimidazole derivatives. Fanetizole has been widely studied for its potential therapeutic applications in treating various diseases.
科学的研究の応用
免疫調節
ファネチゾールは、特に免疫調節の文脈において、好中球機能への影響について研究されています。 ファネチゾールメシル酸塩は、正常なヒト好中球におけるランダムまたは刺激された遊走、食作用、または脱顆粒に影響を与えないことが観察されています。 しかし、それは特定の走化性因子の応答におけるスーパーオキシドの産生を有意に阻害します 。 この選択的な阻害は、ファネチゾールが炎症性組織損傷への好中球の寄与を調査するのに役立ち、その抗関節炎効果の一部を説明する可能性があります。
抗炎症用途
ファネチゾールが好中球によるスーパーオキシドの産生を阻害する能力は、それが抗炎症剤としての可能性を持っていることを示しています。 スーパーオキシドやその他の有毒な酸素代謝産物は炎症性組織損傷に関与しているため、ファネチゾールによるこれらのプロセスの選択的な阻害は、過剰な炎症を特徴とする状態の治療に有益となる可能性があります .
関節炎研究
その免疫調節および抗炎症特性を考えると、ファネチゾールは関節炎研究において特に注目されています。 好中球による有毒な酸素代謝産物の産生を抑制することで、関節炎の根本的なメカニズムを理解し、潜在的に治療するのに役立つ可能性があります .
2-アミノチアゾールの合成
ファネチゾールの構造的特徴は、周囲条件下で2-アミノチアゾールのための効率的な合成方法の開発を促進してきました。 これは、2-アミノチアゾール構造がアレルギー、高血圧、炎症、統合失調症、細菌感染症、およびHIVの薬物に見られるため、創薬に影響を与えます .
アレルギー治療
アレルギー治療のための化合物を合成する上でのファネチゾールの構造的関連性は注目に値します。 ファネチゾールは、2-アミノチアゾールの合成を可能にすることで、アレルギー反応を管理するための新しい治療薬の開発に貢献しています .
降圧研究
ファネチゾールが降圧特性を持つ化合物を合成する役割は、もう1つの用途分野です。 ファネチゾールを含む化学経路は、新しい血圧降下薬の開発研究に役立ちます .
精神疾患の管理
化合物の用途は、統合失調症の薬物を合成する場合など、精神疾患の管理にまで及びます。 ファネチゾールの関連する化合物の合成への影響は、精神衛生上の状態の治療における進歩につながる可能性があります .
抗菌および抗ウイルス研究
最後に、細菌およびHIV感染症の薬物を合成する上でのファネチゾールの構造的意義は、抗菌および抗ウイルス研究における役割を強調しています。 ファネチゾールを含む化学プロセスにより、そのような感染症の新しい治療薬の開発を促進できる可能性があります .
作用機序
Target of Action
Fanetizole is a drug that has immunoregulating activity . It has been shown to restore depressed E-rosetting activity in adult thymectomized mice, as well as enhance in vitro proliferation of murine thymic cells to mitogen and synergistically acted with the monokine interleukin-1 . The primary targets of Fanetizole are thus likely to be immune cells, particularly those involved in the E-rosetting activity and thymic cell proliferation.
Mode of Action
Fanetizole interacts with its targets, leading to changes in their activity. Specifically, it restores depressed E-rosetting activity and enhances the proliferation of murine thymic cells . The binding affinity of Fanetizole with proteases pepsin and trypsin has been investigated, and it was found that the interactions of Fanetizole with either pepsin or trypsin resulted in fluorescence quenching .
Biochemical Pathways
Given its immunoregulatory activity, it is likely that it affects pathways involved in immune response and cell proliferation
Result of Action
The molecular and cellular effects of Fanetizole’s action involve the restoration of depressed E-rosetting activity and the enhancement of in vitro proliferation of murine thymic cells . It also results in fluorescence quenching when interacting with proteases pepsin and trypsin . These effects suggest that Fanetizole may have a significant impact on immune cell function and proliferation.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of drugs . Factors such as temperature, pH, and the presence of other substances can affect drug stability and activity. Therefore, it is crucial to consider these factors when studying the action of Fanetizole.
生化学分析
Biochemical Properties
Fanetizole plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase activity . It interacts with various enzymes and proteins, including cyclooxygenase and neutrophil superoxide production pathways . The nature of these interactions involves the inhibition of enzyme activity, which leads to a reduction in inflammatory responses and oxidative stress .
Cellular Effects
Fanetizole has notable effects on various cell types and cellular processes. It has been shown to inhibit the production of superoxide in neutrophils, which is a crucial aspect of the immune response . This inhibition is dose-dependent and specific to certain stimuli . Additionally, Fanetizole influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Fanetizole involves its binding interactions with biomolecules and the inhibition of enzyme activity. Fanetizole binds to cyclooxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . This inhibition leads to decreased oxidative stress and inflammation. Additionally, Fanetizole has been shown to enhance the proliferation of thymic cells and synergize with interleukin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fanetizole have been observed to change over time. The stability and degradation of Fanetizole can influence its long-term effects on cellular function. Studies have shown that Fanetizole can maintain its inhibitory effects on superoxide production over extended periods, although the degree of inhibition may vary . Long-term exposure to Fanetizole has also been associated with sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of Fanetizole vary with different dosages in animal models. At lower doses, Fanetizole effectively inhibits superoxide production and reduces inflammation without causing significant adverse effects . At higher doses, Fanetizole may exhibit toxic effects, including potential damage to cellular structures and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy .
Metabolic Pathways
Fanetizole is involved in various metabolic pathways, including those related to its anti-inflammatory and immunomodulatory activities. It interacts with enzymes such as cyclooxygenase and other proteins involved in the metabolism of inflammatory mediators . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
Fanetizole is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms . Fanetizole tends to accumulate in tissues with high inflammatory activity, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Fanetizole is crucial for its activity and function. Fanetizole is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory responses . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and inflammation .
特性
IUPAC Name |
4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMMXMBFJUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048695 | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-94-6 | |
| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanetizole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANETIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(3-butenyl)-1,2,3,4,5,6-hexahydro-, (1R)-](/img/structure/B1215260.png)
![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
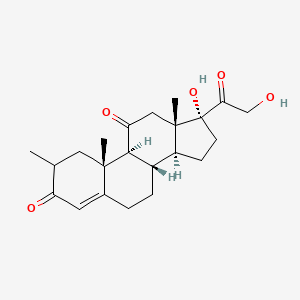



![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
![(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1215273.png)

